molecular formula C11H14O B13596109 1-(3-Methylbenzyl)cyclopropan-1-ol

1-(3-Methylbenzyl)cyclopropan-1-ol

Katalognummer: B13596109
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: LBEVLBZQJTURID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylbenzyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring bonded to a benzyl group with a methyl substituent at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of 3-methylbenzyl chloride with cyclopropanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylbenzyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbenzyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbenzyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methylbenzyl)cyclopropan-1-ol: Similar structure but with the methyl group at the para position.

    1-(2-Methylbenzyl)cyclopropan-1-ol: Similar structure but with the methyl group at the ortho position.

    Cyclopropanol, 1-[(3-methylphenyl)methyl]-: Another name for the same compound.

Uniqueness

1-(3-Methylbenzyl)cyclopropan-1-ol is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts .

Eigenschaften

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

1-[(3-methylphenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C11H14O/c1-9-3-2-4-10(7-9)8-11(12)5-6-11/h2-4,7,12H,5-6,8H2,1H3

InChI-Schlüssel

LBEVLBZQJTURID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CC2(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.